molecular formula C14H23ClN2O2S B13872271 4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide

4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide

Cat. No.: B13872271
M. Wt: 318.9 g/mol
InChI Key: BLDURGUCHYQJBT-UHFFFAOYSA-N
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Description

4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide is a chemical compound with the molecular formula C14H23ClN2O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a sulfonamide group attached to a benzene ring, with additional functional groups including an amino group, a chlorine atom, and dibutyl substituents.

Preparation Methods

The synthesis of 4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration: The nitration of 2-chlorobenzenesulfonamide to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with dibutylamine under suitable conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It serves as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in tissues. By inhibiting carbonic anhydrase, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-amino-N,N-dibutyl-2-chlorobenzamide: Similar structure but lacks the sulfonamide group, leading to different chemical properties and biological activities.

    4-amino-N,N-dibutyl-2-chlorobenzene-1-sulfonamide: Similar structure but with variations in the position of substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H23ClN2O2S

Molecular Weight

318.9 g/mol

IUPAC Name

4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide

InChI

InChI=1S/C14H23ClN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(16)11-13(14)15/h7-8,11H,3-6,9-10,16H2,1-2H3

InChI Key

BLDURGUCHYQJBT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)N)Cl

Origin of Product

United States

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